molecular formula C7H14ClNO4S B1388875 Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride CAS No. 1177292-41-9

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride

Cat. No.: B1388875
CAS No.: 1177292-41-9
M. Wt: 243.71 g/mol
InChI Key: DBHGPYWFOFFBNO-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound was first documented in chemical databases circa 2010, with PubChem assigning CID 44826598 to its structure. Its development aligns with growing interest in sulfone-containing heterocycles, which gained prominence in the 2000s due to their stability and reactivity in cross-coupling reactions. Patent CN103288663A (2013) indirectly contributed to methodologies relevant to its synthesis by demonstrating glycine-based coordination chemistry in heterocyclic systems. Commercial availability through suppliers like Ambeed and Calpac Lab by 2020 marked its adoption as a research tool in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

As a hybrid structure merging tetrahydrothiophene sulfone and glycine ester functionalities, this compound serves two critical roles:

  • Sulfone Reactivity : The 1,1-dioxide group enhances electrophilicity at adjacent carbons, enabling participation in nucleophilic substitutions and palladium-catalyzed couplings.
  • Amino Acid Mimetic : The methyl glycinate moiety provides hydrogen-bonding capacity, mimicking natural amino acids in drug design.
    Studies on analogous thiophene derivatives highlight its potential in synthesizing kinase inhibitors and antimicrobial agents.

Structural Features and Functional Groups

The molecular structure (C₇H₁₄ClNO₄S) contains three key domains:

Domain Structural Components Role in Reactivity
Sulfone Core Tetrahydrothiophene 1,1-dioxide ring Electron-withdrawing effects; ring strain
Aminoacetate -NH-CH₂-COOCH₃ group Nucleophilic amine; ester hydrolysis
Counterion Hydrochloride (Cl⁻) Salt formation; solubility modulation

The SMILES notation COC(=O)CNC1CCS(=O)(=O)C1.Cl confirms the sulfone’s axial conformation and protonated amine.

Classification within Sulfur-Containing Heterocyclic Compounds

This compound belongs to two overlapping categories:

  • Saturated Sulfur Heterocycles : Unlike aromatic thiophenes, its tetrahydrothiophene core lacks π-conjugation, reducing aromaticity but increasing ring flexibility.
  • Sulfones : The 1,1-dioxide group classifies it as a sulfone, akin to industrially significant compounds like sulfolane.
    Comparative analysis with similar structures:
Compound Ring Type Functional Groups Applications
This compound Saturated Sulfone, aminoacetate Synthetic intermediate
Thiophene Aromatic S atom only Electronics, drugs
Thiomorpholine Saturated Sulfone, amine Pharmacology

Its classification underscores its niche as a polar, water-soluble sulfone with peptide-like characteristics.

Properties

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)4-8-6-2-3-13(10,11)5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHGPYWFOFFBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation reactions may produce sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride is being explored for its potential as a pharmaceutical agent. Research indicates that compounds of this class may serve as inhibitors for metalloproteases, which are enzymes implicated in various diseases such as rheumatoid arthritis, cancer, and other inflammatory conditions . The compound's ability to modulate biological pathways makes it a candidate for drug development targeting these diseases.

Studies have indicated that the compound interacts with specific biomolecules, suggesting potential roles in biochemical pathways. Its interactions can lead to modulation of enzyme activity or receptor binding, which are critical for understanding its therapeutic potential. For instance, it may influence pathways involved in cell signaling and inflammation .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the development of new materials or active pharmaceutical ingredients.

Material Science

In industrial applications, this compound is utilized in the development of novel materials. Its chemical properties can be exploited in creating polymers or other materials with specific functionalities that are desirable in manufacturing processes .

Mechanism of Action

The mechanism by which Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride
  • CAS Registry Number : 120082-81-7
  • Molecular Formula: C₄H₉NO₂S·HCl
  • Molecular Weight : 171.646 g/mol

Structural Features: The compound consists of a tetrahydrothiophene ring with a sulfone group (1,1-dioxide), an amino group at the 3-position, and a methyl ester moiety attached via a glycine linker. The hydrochloride salt enhances solubility in polar solvents.

Synthesis and Applications :
Synthesized via esterification of the corresponding carboxylic acid intermediate or through nucleophilic substitution reactions. It serves as a key intermediate in pharmaceuticals, particularly for modifying bioavailability and stability of active molecules .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound 120082-81-7 C₄H₉NO₂S·HCl 171.646 Methyl ester, glycine linker Pharmaceutical intermediate
[(1,1-Dioxidotetrahydrothien-3-yl)(methyl)amino]acetic acid hydrochloride sc-339174 C₇H₁₂ClNO₄S 229.68 Carboxylic acid, methylamino group Biochemical research (e.g., enzyme inhibition studies)
N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(pyridin-3-ylmethyl)amine hydrochloride 112626-50-3 C₁₁H₁₆ClNO₂S 261.77 Pyridinylmethyl group Medicinal chemistry (receptor-targeted drug design)
Methyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate hydrochloride 2490412-86-5 C₆H₁₂ClNO₄S 229.68 Thietane ring (4-membered) Novel sulfone-containing bioactive molecules
4-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-phenylaniline Not provided C₁₆H₁₅ClNO₂S 320.81 4-Chlorophenyl, phenyl groups Kinase inhibitor candidates

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Ester vs. Carboxylic Acid : The target compound’s methyl ester (logP ~1.2) offers higher lipophilicity compared to the carboxylic acid derivative (logP ~0.5), influencing membrane permeability and metabolic stability .
  • Aryl vs.

Ring Size and Reactivity

  • Tetrahydrothiophene (5-membered) vs. However, the 5-membered tetrahydrothiophene core in the target compound ensures greater conformational stability .

Biological Activity

Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride is a chemical compound with the molecular formula C7_7H13_{13}NO4_4S·HCl and a molecular weight of 243.7 g/mol. This compound is notable for its potential biological activities, which are currently being explored in various research contexts.

PropertyValue
Molecular FormulaC7_7H13_{13}NO4_4S·HCl
Molecular Weight243.7 g/mol
CAS Number1177292-41-9
Storage ConditionsRoom temperature

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its pharmacological effects and mechanisms of action.

Research indicates that this compound may interact with several biological pathways:

  • Apoptosis Regulation : Studies suggest that this compound may influence apoptotic pathways, potentially acting as an apoptosis-inducing agent in cancer therapy .
  • Antimicrobial Properties : Preliminary findings indicate that the compound might exhibit antimicrobial activity, though specific mechanisms remain to be fully elucidated .

Case Studies

  • Cancer Treatment : A study published in a patent document highlighted the compound's potential in inhibiting anti-apoptotic Bcl-2 proteins, suggesting its utility in cancer treatment by promoting apoptosis in malignant cells .
  • Antimicrobial Activity : Another investigation focused on the compound's efficacy against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antibiotic agent .

Research Findings

The following are key findings from recent research on this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can induce cell death in specific cancer cell lines, indicating its potential as a therapeutic agent .
  • In vivo Studies : Animal models have shown promising results, with treated subjects exhibiting reduced tumor sizes compared to controls .

Comparative Biological Activity

CompoundBiological ActivityReference
This compoundApoptosis induction; antimicrobial
Methyl 2-aminoacetate hydrochlorideAnti-infection; metabolic enzyme modulation

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride?

The compound is typically synthesized via a two-step process:

  • Step 1 : Reaction of 1,1-dioxidotetrahydrothien-3-amine with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the methyl ester intermediate.
  • Step 2 : Hydrochloride salt formation using HCl in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) . Key validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming the final product’s purity through melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Stability studies should assess:

  • Temperature : Store at –20°C long-term; short-term stability at 4°C (test via HPLC over 7 days).
  • Humidity : Perform dynamic vapor sorption (DVS) to measure hygroscopicity, as hydrochloride salts are moisture-sensitive .
  • Light Exposure : Conduct accelerated photostability testing (ICH Q1B guidelines) using a xenon lamp .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

SAR strategies include:

  • Functional Group Modifications : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects.
  • Ring Substitutions : Introduce electron-withdrawing groups (e.g., –NO2) to the tetrahydrothienyl ring to assess electronic impacts on receptor binding .
  • Biological Assays : Test analogs in vitro for activity against sulfotransferase enzymes (common targets of sulfone-containing compounds) using fluorescence-based assays .

Q. What strategies optimize HPLC method development for detecting trace impurities in this compound?

Optimization steps:

  • Column Selection : Use a polar-embedded C18 column to improve retention of polar degradation products.
  • Mobile Phase : Blend methyl acetate with ethyl acetate (e.g., 60:40 v/v) to enhance resolution of closely eluting peaks .
  • Detection : Couple with charged aerosol detection (CAD) for non-UV-absorbing impurities.

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected 13^13C NMR shifts) may arise from:

  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
  • Residual Solvents : Ensure complete drying; DMSO-d6 peaks (δ 2.5) can mask critical signals .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methyl ester.
  • Analytical Validation : Include system suitability tests (SST) for HPLC to ensure column performance .
  • Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride
Reactant of Route 2
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Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.